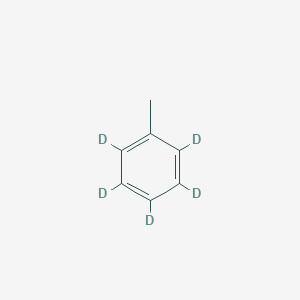

Methylbenzene-d5

説明

Structure

3D Structure

特性

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVVABEGXRONW-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473399 | |

| Record name | Methylbenzene-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603-99-2 | |

| Record name | Methylbenzene-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1603-99-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Deuterated Analogues Within Advanced Chemical Science

In the realm of advanced chemical science, deuterated analogues represent a sophisticated class of compounds where one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium (B1214612). wikipedia.orgnih.gov This subtle yet significant structural modification, known as deuteration or isotopic labeling, provides a powerful tool for researchers across various disciplines. nih.govchinesechemsoc.org While chemically similar to their hydrogen-containing counterparts, deuterated compounds exhibit distinct physical properties due to the increased mass of deuterium, which contains both a proton and a neutron. wikipedia.orgunam.mx This difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, a phenomenon that has profound implications in chemical reactions and biological processes. chinesechemsoc.orguobaghdad.edu.iq The application of deuterated compounds has expanded significantly over time, becoming instrumental in mechanistic studies, particularly in fields like medicinal chemistry and materials science. wikipedia.orgunam.mx

Fundamental Significance of Isotopic Labeling in Research Paradigms

Isotopic labeling is a crucial technique that involves the incorporation of isotopes into molecules to trace their journey through chemical reactions or biological systems. musechem.comstudysmarter.co.uk This methodology allows scientists to distinguish labeled molecules from their non-labeled equivalents, providing detailed insights at the molecular level. musechem.com The ability to track the fate of specific atoms or functional groups has revolutionized the way researchers investigate complex mechanisms. studysmarter.co.uknumberanalytics.com

One of the most significant applications of isotopic labeling is the study of the kinetic isotope effect (KIE). unam.mxportico.org The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. unam.mx By measuring the KIE, chemists can gain valuable information about the rate-determining step of a reaction and the nature of the transition state. princeton.edu This has been particularly useful in elucidating reaction mechanisms in organic chemistry. portico.orgprinceton.edu Furthermore, isotopic labeling is indispensable in metabolic research, drug development, and environmental studies, offering precise insights into dynamic processes. studysmarter.co.uksymeres.com

Overview of Methylbenzene D5 As a Pivotal Deuterated Aromatic Compound

Hydrogen-Deuterium Exchange (HIE) Strategies for Aromatic Ring Deuteration

Hydrogen-deuterium exchange is a prominent method for the deuteration of organic compounds, involving the substitution of a hydrogen atom with a deuterium atom. mdpi.com This can be achieved through various catalytic techniques.

Catalytic Hydrogen-Deuterium Exchange Techniques

Catalytic HDE methods are widely employed for deuterating aromatic compounds and can be driven by acids, bases, or transition metals. google.com

Acid-catalyzed HDE is a common method for incorporating deuterium into aromatic molecules. mdpi.com This process typically involves the use of strong deuterated Brønsted or Lewis acids in the presence of a deuterium source, such as deuterium oxide (D₂O). mdpi.com The mechanism generally proceeds through an electrophilic aromatic substitution pathway, where the most electron-rich positions on the aromatic ring are selectively deuterated. nih.gov For instance, the deuteration of toluene using this method would favor substitution at the ortho and para positions due to the electron-donating nature of the methyl group. Common acid systems include deuterated mineral acids like DCl, DBr, or D₂SO₄ in a solvent like D₂O. nih.gov The use of deuterated trifluoroacetic acid (CF₃COOD) has also been shown to be effective, acting as both the solvent and the deuterium source. nih.gov

Base-catalyzed HDE is another viable method, particularly for compounds with acidic C-H bonds. mdpi.com The mechanism of base-catalyzed deuterium exchange shares similarities with metallation reactions. osti.gov The reaction rates are determined by the acidity of the C-H bonds. osti.gov For toluene, while the aromatic protons are not particularly acidic, this method can be effective for other aromatic systems or for deuterating benzylic positions under certain conditions. mdpi.com

| Catalyst Type | Mechanism | Common Reagents | Selectivity |

| Acid-Catalyzed | Electrophilic Aromatic Substitution | D₂SO₄, DCl, CF₃COOD in D₂O | Electron-rich positions (ortho, para for toluene) |

| Base-Catalyzed | Protophilic Hydrogen Substitution | KNH₂ in liquid NH₃ | Positions with highest C-H acidity |

Table 1: Comparison of Acid and Base-Catalyzed Deuteration.

Transition metal catalysis offers a powerful and often milder alternative for HDE reactions. google.comthieme-connect.com Both homogeneous and heterogeneous catalysts are utilized. google.comacademie-sciences.fr Homogeneous catalysts include soluble complexes of iridium, rhodium, ruthenium, and palladium, while heterogeneous systems often employ metals like platinum or palladium on a carbon support (Pt/C, Pd/C). google.comresearchgate.net These methods can use D₂O as a cost-effective deuterium source. google.com The general mechanism involves the activation of a C-H bond by the metal center. academie-sciences.fr For aromatic compounds, this often proceeds through oxidative addition or concerted metalation-deprotonation pathways. thieme-connect.comacademie-sciences.fr

A variety of transition metals, including iridium, rhodium, ruthenium, platinum, palladium, and even earth-abundant metals like iron and cobalt, have demonstrated catalytic activity for HDE. thieme-connect.comacademie-sciences.fr For example, a stable trans-dihydride N-heterocyclic carbene (NHC) iron complex has been shown to efficiently catalyze the H/D exchange between benzene-d6 (B120219) and various aromatic hydrocarbons. nih.gov

The regioselectivity of transition metal-catalyzed HDE can be influenced by several factors, including steric and electronic effects, as well as the use of directing groups. nih.govthieme-connect.com For toluene, an iron(II) complex has been shown to exclusively deuterate the sterically most accessible meta and para positions. nih.gov In contrast, palladium-catalyzed methods using a directing group, such as an 8-aminoquinoline (B160924) amide, can achieve ortho-selective deuteration. thieme-connect.comsnnu.edu.cn

Studies on the enzymatic hydroxylation of specifically deuterated toluene by toluene 4-monooxygenase have provided insights into regioselectivity, suggesting the formation of transient epoxide intermediates. pnas.org While not a synthetic method for deuteration, these studies highlight how the position of deuterium can influence reaction pathways. In catalytic chemical synthesis, the choice of catalyst and directing groups is paramount for controlling the position of deuterium incorporation. For example, rhodium(III) catalysis has been used for the ortho-deuteration of aromatic carboxylic acids, using the carboxyl group as a directing element and D₂O as the deuterium source. acs.org

| Catalyst System | Directing Group | Regioselectivity on Toluene |

| Iron(II) NHC Complex | None | meta, para |

| Palladium(II) with 8-aminoquinoline | Amide | ortho |

| Rhodium(III) | Carboxylic Acid | ortho |

Table 2: Regioselectivity of Different Catalyst Systems for Aromatic Deuteration.

Transition Metal Catalysis for C-H/C-D Exchange in Aromatic Systems

Deuterated Precursor-Based Synthesis Routes

An alternative to direct HDE is the "bottom-up" synthesis of deuterated compounds from readily available deuterated starting materials. google.com

This strategy involves using a pre-deuterated building block, such as halogenated benzene-d5 (B80986), to construct the target molecule. google.comgoogle.com For instance, iodobenzene-d5 (B1590370) can be prepared from benzene-d6 and subsequently used in further synthetic transformations. dtic.mil To synthesize this compound, one could envision a coupling reaction between a halogenated benzene-d5 (e.g., bromobenzene-d5 (B116778) or iodobenzene-d5) and a methylating agent using a transition metal catalyst, such as palladium. This approach ensures that the deuterium atoms are located specifically on the aromatic ring. While Friedel-Crafts alkylation of benzene-d6 with a methylating agent is a theoretical possibility, it is often plagued by issues of polyalkylation and rearrangement. quora.comgoogle.com Therefore, cross-coupling reactions with halogenated benzene-d5 offer a more controlled and reliable route to this compound.

Alkylation and Aromatization Reactions with Deuterated Feedstocks

Advanced Synthetic Methodologies for Isotopic Labeling

Flow chemistry has emerged as a powerful tool for the synthesis of deuterated compounds, offering significant advantages over traditional batch methods. ansto.gov.auresearchgate.netx-chemrx.com This technology allows for precise control over reaction parameters such as temperature and time, leading to improved selectivity, enhanced safety, and minimized decomposition of thermally sensitive substrates. ansto.gov.auresearchgate.net The use of flow reactors can increase production capacity and efficiency, making it a viable alternative for large-scale synthesis. ansto.gov.autn-sanso.co.jp

A key application of flow chemistry is in heterogeneous platinum-catalyzed hydrogen-deuterium exchange. researchgate.net This approach can be used for the deuteration of various aromatic compounds. researchgate.net One innovative system adapts electrocatalytic D₂O-splitting to supply D₂ gas on-demand within a flow reactor, ensuring high purity (up to 99.9%) of the deuterium source and enabling high incorporation ratios. researchgate.net This method has been successfully used for the precise deuteration of the benzylic position of ibuprofen. researchgate.net

The National Deuteration Facility (NDF) has adopted flow chemistry to enhance its production of deuterated molecules. ansto.gov.au Traditional high-temperature deuteration reactions (>140 °C) are often conducted in high-pressure batch reactors, which limits scale and can be unsuitable for less stable compounds. ansto.gov.au Flow reactors can overcome these limitations, facilitating the adaptation of established batch processes to a continuous flow for multigram-scale synthesis and encouraging the exploration of new deuteration methodologies. ansto.gov.au Researchers have successfully developed a flow synthesis method for deuterated aromatic compounds like Aniline, Toluene, and 2-Hydroxycarbazole, confirming higher reaction efficiency and throughput compared to conventional batch methods. tn-sanso.co.jp

Utilizing supercritical fluids, particularly deuterium oxide (D₂O), represents an advanced methodology for hydrogen isotope exchange (HIE) in aromatic compounds. rsc.org Under supercritical conditions (e.g., 400 °C and 300 bar), the properties of water change dramatically; its ionization constant increases by several orders of magnitude, providing a source of catalytically active species. rsc.orgresearchgate.net This environment reduces the pKa of otherwise unactivated arenes like benzene, facilitating efficient deuterium incorporation with a simple base like NaOD. rsc.org

This technique has been successfully applied to a range of aromatic substrates. For example, the deuteration of 2-methylnaphthalene (B46627) in supercritical D₂O at 450 °C achieved efficiencies as high as 100%. researchgate.net The study found that base catalysts such as NaOH, NaOD, and Na₂CO₃ yielded the most repeatable results. researchgate.net The HIE process under these conditions is believed to follow a deprotonation-reprotonation mechanism involving a carbanion intermediate. acs.org

While effective, the harshness of supercritical conditions can limit the applicability for more fragile or functionalized substrates, which may undergo decomposition. rsc.org Nevertheless, the method is robust for many homo- and heterocyclic aromatic compounds, allowing for rapid equilibration (1-24 hours) and extending deuterium exchange to the alpha positions of alkyl homologs. researchgate.net The use of supercritical D₂O can be a costly and time-consuming method, but it is a powerful option for achieving high levels of deuteration in stable aromatic systems. google.com

Table 2: Deuteration of Aromatic Compounds with Pt/C–D₂O–H₂ System Data derived from studies on H-D exchange reactions, illustrating the efficiency for various substrates under specific conditions. oup.com

| Entry | Substrate | Temp (°C) | Time (h) | %D Incorporation (Aromatic Ring) |

| 1 | Phenol | rt | 24 | >98 |

| 2 | Toluene | 180 | 24 | 91 |

| 3 | Aniline | 80 | 24 | >98 |

| 4 | o-Phenylenediamine | 80 | 24 | >98 |

| 5 | 2,6-Xylidine | 180 | 24 | >98 (ring and methyl) |

Mass Spectrometry (MS) Applications of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In recent years, the use of stable isotope-labeled compounds, such as this compound, has significantly expanded the capabilities of MS in both qualitative and quantitative applications.

Isotopic labeling with deuterium is a well-established and versatile tool in mass spectrometry for providing deep insights into reaction mechanisms, kinetics, and the regioselectivity of ion dissociations. fishersci.se The substitution of hydrogen atoms with deuterium atoms in a molecule like methylbenzene creates a "heavy" version of the compound. Since deuterium has approximately twice the mass of hydrogen, this substitution results in a distinct mass shift in the mass spectrum, allowing researchers to track the fate of the labeled parts of the molecule during fragmentation.

When a molecule is analyzed by mass spectrometry, it is first ionized and then often breaks apart into smaller charged fragments. By observing which fragments retain the deuterium labels from this compound, scientists can deduce the pathways of bond cleavage and rearrangement. This process is crucial for rationalizing fragmentation patterns that cannot be explained by simple mechanisms. fishersci.se The deliberate introduction of a deuterium label, as in this compound, can also induce a kinetic isotope effect, which can be exploited to further understand reaction kinetics. fishersci.co.uk This approach has been instrumental in developing new theories of fragmentation mechanisms and understanding the structures of gas-phase cations. fishersci.se

In quantitative mass spectrometry, an internal standard (IS) is a compound added in a constant, known amount to all samples, calibration standards, and quality controls. nih.gov The purpose of the IS is to correct for variations that can occur during sample preparation, handling, and the analytical measurement process itself. nih.govfishersci.co.uk Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in MS-based quantitative analysis. fishersci.co.uk

This compound is an ideal internal standard for the quantification of its non-labeled counterpart, toluene. Because its chemical and physical properties are nearly identical to toluene, it behaves similarly during extraction, ionization, and chromatographic separation. However, due to the five deuterium atoms, it has a mass that is five units higher than toluene. This mass difference allows the mass spectrometer to detect and measure the analyte (toluene) and the internal standard (this compound) simultaneously but separately.

By calculating the ratio of the analyte's signal to the internal standard's signal, analysts can achieve highly accurate and precise quantification, as any sample-to-sample variability will affect both the analyte and the internal standard equally, leaving the ratio unchanged. nih.gov The use of a SIL internal standard like Toluene-d8 (B116792) (a close analog to this compound) has been shown to significantly improve the accuracy and precision of quantitative methods for toluene. fishersci.co.ukguidetopharmacology.org This approach compensates for potential issues such as ion suppression, degradation, or inconsistent recovery, leading to more reliable and robust analytical results. fishersci.co.uk

Isotopic Labeling for Reaction Mechanism Elucidation in Mass Spectrometry

Vibrational Spectroscopy Studies with this compound

Vibrational spectroscopy, which includes techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. sigmaaldrich.com The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds between them. wikipedia.org

Isotopic substitution is a powerful technique in vibrational spectroscopy because it allows for the detailed study of molecular vibrations. sigmaaldrich.com When a lighter atom is replaced by a heavier isotope, such as replacing hydrogen with deuterium in methylbenzene, the mass of that specific atomic position is effectively doubled. This change in mass alters the reduced mass of the vibrating system. sigmaaldrich.comwikipedia.org

According to the principles of harmonic oscillation, the vibrational frequency is inversely proportional to the square root of the reduced mass. Therefore, substituting hydrogen with the heavier deuterium isotope leads to a significant and predictable decrease in the frequency of the corresponding vibrational modes. americanelements.com For C-H stretching vibrations, this substitution to C-D bonds typically results in a frequency decrease by a factor of approximately the square root of 2 (around 1.41). sigmaaldrich.com

This isotope effect is not strictly localized to the substituted bond but can affect the entire molecule's vibrational modes to some extent. sigmaaldrich.com However, the most dramatic shifts are observed for the vibrations directly involving the substituted atoms. Researchers can compare the FTIR and Raman spectra of this compound with that of standard toluene to assign specific vibrational bands. For instance, the characteristic C-H stretching frequencies in toluene appear at a much lower frequency in the spectrum of this compound, confirming their assignment. This method is crucial for validating theoretical models of molecular vibrations and for obtaining a more complete understanding of molecular structure and dynamics. atamanchemicals.com

The table below illustrates the theoretical impact of isotopic substitution on vibrational frequencies, showing a comparison between light and heavy isotopologues.

| Vibrational Parameter | Light Isotopologue (e.g., C-H) | Heavy Isotopologue (e.g., C-D) | Effect of Isotopic Substitution |

| Atomic Mass | Lighter (m₁) | Heavier (m₂) | Increased Mass |

| Reduced Mass (µ) | Lower | Higher | Increased Reduced Mass |

| Vibrational Frequency (ν) | Higher | Lower | Decreased Frequency |

This table provides a generalized overview of the expected effects of isotopic substitution on key vibrational parameters.

Mechanistic and Kinetic Investigations Utilizing Methylbenzene D5

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced by one of its isotopes. chemeurope.com The most significant effects are observed when replacing hydrogen with deuterium (B1214612), due to the substantial relative mass difference. chemeurope.comlibretexts.org This section explores the application of methylbenzene-d5 in KIE studies to probe reaction mechanisms.

Primary Kinetic Isotope Effects in Reactions Involving this compound

A primary kinetic isotope effect (KIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. ias.ac.inutdallas.edu For reactions involving the cleavage of a C-H bond at the benzylic position of toluene (B28343), substituting the hydrogen atoms with deuterium (as in methylbenzene-d3, or PhCD3) leads to a significant decrease in the reaction rate. This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond. ias.ac.inutdallas.edu

An illustrative example is the free-radical bromination of toluene using N-bromosuccinimide (NBS), where the abstraction of a benzylic hydrogen is the key step. Studies have shown that toluene (PhCH3) reacts significantly faster than its deuterated counterpart (PhCD3). For instance, a primary KIE (kH/kD) of 4.86 was observed for the bromination of toluene, indicating that the C-H bond is broken in the rate-determining step. unam.mx Similarly, in the reaction of toluene with bromine atoms, a large KIE of 4.6 was reported. ias.ac.in

The magnitude of the primary KIE can provide information about the transition state of the reaction. For example, the reaction of toluene with chlorine atoms exhibits a smaller KIE of 1.5. ias.ac.in This is attributed to a more exothermic reaction with a transition state that resembles the reactants, meaning the C-H bond is less broken at this stage. ias.ac.in In contrast, the larger KIE in bromination suggests a more product-like transition state where the C-H bond is significantly weakened.

In the realm of organometallic chemistry, a study on the C-H activation of toluene by a ruthenium complex revealed a primary KIE of kH/kD = 5.9, which, supported by DFT calculations, points to C-H bond cleavage as the rate-limiting step. snnu.edu.cn Another example is the visible-light-mediated organocatalytic C-H functionalization of toluene derivatives, where a KIE of 2.0 was measured using toluene-d8 (B116792), consistent with a mechanism where the deprotonation of the benzyl (B1604629) radical cation is the first irreversible step. acs.org

Table 1: Primary Kinetic Isotope Effects in Reactions of Toluene and Deuterated Toluene

| Reaction | Reagent(s) | Deuterated Toluene Isotopologue | kH/kD | Reference |

| Bromination | N-Bromosuccinimide (NBS) | PhCD3 | 4.86 | unam.mx |

| Bromination | Bromine atoms | Toluene-d6 | 4.6 | ias.ac.in |

| Chlorination | Chlorine atoms | Toluene-d6 | 1.5 | ias.ac.in |

| C-H Activation | Ruthenium complex | Toluene-d8 | 5.9 | snnu.edu.cn |

| Asymmetric Photocatalytic C–H Functionalization | Chiral iminium ion/light | Toluene-d8 | 2.0 | acs.org |

| H/D Exchange with Platinum Complex | Platinum dihydride complex | C6D6 | 3.0 | uwindsor.ca |

Secondary Kinetic Isotope Effects and Hyperconjugation Analysis in Deuterated Systems

Secondary kinetic isotope effects (SKIEs) arise when isotopic substitution occurs at a position that is not directly involved in bond breaking or formation in the rate-determining step. libretexts.orgprinceton.edu These effects are typically smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). princeton.edu SKIEs are valuable for probing changes in hybridization and electronic effects, such as hyperconjugation, at the transition state. libretexts.org

β-secondary KIEs, where the isotope is on a carbon adjacent to the reaction center, are particularly informative. For instance, in reactions where a carbocation intermediate is formed at the benzylic position of toluene, the hybridization of the benzylic carbon changes from sp3 to sp2. This change in geometry and hybridization can be probed by β-SKIEs.

Hyperconjugation, the interaction of the electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital, plays a crucial role in stabilizing carbocationic intermediates. The C-H bond is more effective at hyperconjugation than the C-D bond. Therefore, if hyperconjugation is important in stabilizing the transition state, a normal secondary KIE (kH/kD > 1) is expected.

A study on the benzylic chlorination and bromination of toluene investigated both primary and secondary kinetic deuterium isotope effects to characterize the transition-state structures. acs.org In another example, the oxidation of benzyl alcohols by dimethyldioxirane, the absence of a large β-SKIE when using a deuterated substrate (6-d5) helped to rule out transition states that would have significant hyperconjugative stabilization from the five deuterium atoms. An observed SKIE of approximately 1 was inconsistent with the expected large effect (kH/kD = 1.03–1.1 per deuterium atom) for mechanisms involving significant hyperconjugation. chemeurope.com

Elucidation of Rate-Determining Steps and Transition State Structures

The measurement of KIEs using this compound is a powerful technique for determining the rate-determining step of a reaction and for gaining insight into the structure of the transition state. libretexts.org A significant primary KIE strongly suggests that the C-H bond at the methyl group is being cleaved in the slowest step of the reaction. libretexts.org

For example, in the bromination of acetone, a kH/kD of 7 was observed when the methyl hydrogens were replaced with deuterium. This large KIE indicates that the rate-determining step is the tautomerization of acetone, which involves the breaking of a C-H bond. libretexts.org

The magnitude of the KIE can also help to distinguish between different possible transition state geometries. A linear transfer of a proton in the transition state generally leads to a larger KIE than a non-linear transfer. princeton.edu Furthermore, theoretical calculations can predict KIEs for different proposed mechanisms, and comparison with experimental values can help to validate or refute a particular mechanistic hypothesis.

It is important to note that the absence of a primary KIE does not necessarily mean that C-H bond cleavage is not occurring. For instance, in the Friedel-Crafts phenethylation of benzene-d6 (B120219), no primary KIE was observed (kH/kD = 0.977). This suggests that the C-H bond breaking step occurs after the rate-determining step, which is likely the initial attack of the electrophile on the aromatic ring to form a Wheland intermediate. core.ac.uk

Deuterium Scrambling and Regioselectivity in Reaction Pathways

Deuterium labeling with compounds like this compound can also be used to investigate deuterium scrambling and regioselectivity in reactions. Deuterium scrambling refers to the migration of deuterium atoms to different positions within a molecule during a reaction, which can indicate the presence of reversible steps or symmetrical intermediates.

For instance, studies on the alkylation of toluene with 2-phenylethyl-1-¹⁴C chloride in the presence of aluminum chloride suggested the formation of a symmetrical intermediate. core.ac.uk While this study used carbon-14 (B1195169) labeling, similar principles apply to deuterium labeling. If a reaction involving this compound were to proceed through a symmetrical intermediate where the methyl group becomes equivalent to another part of the molecule, scrambling of the deuterium label would be observed in the products.

Solvent effects can also lead to deuterium exchange. If a reaction is carried out in a protic solvent (e.g., H₂O or ROH), rapid hydrogen exchange can occur between the deuterated substrate and the solvent protons. This can lead to deuterium being moved to different positions in the molecule before the rate-determining step occurs. libretexts.org

Tracing Reaction Pathways and Intermediates Using Deuterium Labeling

Beyond KIE studies, deuterium labeling serves as a powerful tracer to follow the fate of specific atoms throughout a reaction sequence. This allows for the detailed mapping of reaction pathways and the identification of transient intermediates.

Deuterium as a Mechanistic Probe in Organic Reaction Studies

The use of deuterated compounds, such as this compound, is a fundamental technique in the study of organic reaction mechanisms. unam.mx By replacing specific hydrogen atoms with deuterium, chemists can track the position of these labels in the products of a reaction. This information is crucial for distinguishing between different possible mechanistic pathways.

The distinct mass of deuterium allows for its easy detection and quantification using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. unam.mx For example, if a reaction is proposed to proceed through a specific intermediate, the position of the deuterium label in the product can either support or contradict the proposed pathway. If the label appears in an unexpected position, it may suggest the involvement of rearrangement reactions or alternative mechanistic routes.

The study of isotopic distribution in products can reveal the nature of intermediates. For instance, if a reaction involving a deuterated starting material leads to a statistical distribution of the isotope in the product, it often points to the formation of a symmetrical intermediate.

Investigation of Carbon-Hydrogen Bond Activation Mechanisms

The activation of carbon-hydrogen (C-H) bonds is a central focus in modern chemistry, aiming to convert abundant and inexpensive hydrocarbons into more valuable functionalized molecules. This compound, a deuterated isotopologue of toluene, serves as a critical tool in elucidating the mechanisms of these complex reactions. The replacement of hydrogen with deuterium atoms on the aromatic ring allows researchers to probe the kinetic isotope effect (KIE), providing insights into whether a C-H bond is broken in the rate-determining step of a reaction.

A significant area of investigation involves the use of transition metal catalysts to facilitate C-H activation. For instance, in studies of iridium-catalyzed ortho-C–H activation in alkylarenes, the use of deuterated toluene has been instrumental. nih.gov While a primary kinetic isotope effect was not observed when comparing the reaction of toluene and toluene-d8, suggesting that the aromatic C-H bond cleavage is not the sole rate-determining step, the isotopic labeling helped to unravel a multi-step mechanism. nih.gov This mechanism involves a reversible benzylic C-H activation that anchors the metal catalyst, followed by the ortho-C-H oxidative addition. nih.gov

The magnitude of the KIE can vary significantly depending on the reaction conditions and the nature of the catalyst. In the photocatalytic C-H functionalization of toluene, a KIE of 2.0 was measured using toluene-d8, which is consistent with a sequential multisite proton-coupled electron transfer (PCET) mechanism where the deprotonation of the benzyl radical cation is the first irreversible step. acs.org Similarly, in the halogenation of toluene, different KIEs are observed for chlorination and bromination, which can be explained by the exothermicity of the hydrogen abstraction step. ias.ac.in The more exothermic reaction with chlorine has an earlier transition state with less C-H bond breaking, resulting in a smaller KIE compared to bromination. ias.ac.in

Inverse kinetic isotope effects (KIE < 1) have also been observed in certain C-H activation reactions. For example, an inverse KIE of 0.42 was reported in the reaction of toluene with an iron(IV)-oxo species, which was attributed to the formation of a σ-alkane complex intermediate. researchgate.net The study of these isotope effects, whether normal or inverse, provides crucial data for constructing accurate models of C-H activation pathways. researchgate.net

Kinetic Isotope Effects in C-H Activation of Toluene

| Reaction | Catalyst/Reagent | Deuterated Substrate | Kinetic Isotope Effect (kH/kD) | Reference |

|---|---|---|---|---|

| Photocatalytic C-H Functionalization | Chiral Iminium Ion | Toluene-d8 | 2.0 | acs.org |

| Radical Halogenation | Chlorine | Toluene-d8 | 1.5 | ias.ac.in |

| Radical Halogenation | Bromine | Toluene-d8 | 4.6 | ias.ac.in |

| Oxidation | Fe(IV)-oxo species | Toluene | 0.42 (inverse) | researchgate.net |

Understanding Rearrangements and Degenerate Processes via Isotopic Labeling

Isotopic labeling with deuterium, particularly in the form of this compound, is an indispensable technique for unraveling the intricate details of molecular rearrangements and degenerate processes, where a molecule undergoes a structural change that results in a species chemically indistinguishable from the original.

A classic example is the study of gas-phase carbocation rearrangements of toluene. researchgate.net Upon ionization, it was long debated whether the resulting C7H8+• radical cation maintains its benzyl structure or rearranges to the more stable tropylium (B1234903) radical cation. researchgate.net High-resolution mass spectrometry studies using deuterated toluene derivatives have provided evidence that the initially formed radical cation does not readily rearrange to the tropylium structure. researchgate.net However, at higher collision energies, the resulting C7H7+ cation does undergo fragmentation, and labeling studies have been crucial in tracking the pathways of these fragmentations. researchgate.net

In the context of mass spectrometry, deuterium labeling helps to confirm fragmentation mechanisms. For instance, in the analysis of designer drugs, where regioisomers can be difficult to distinguish, deuterium labeling can help elucidate the fragmentation patterns and lead to more definitive structural assignments. auburn.edu

The study of fluxional molecules, which undergo rapid degenerate rearrangements, also heavily relies on isotopic labeling. For example, in bullvalene, a molecule famous for its dynamic behavior, deuterium labeling has been used to trace the movement of atoms during its Cope rearrangement. chemeurope.com Similarly, in semibullvalene, isotope scrambling experiments have provided insights into the reaction mechanism of its photorearrangement. chemeurope.com

Furthermore, isotopic labeling can reveal subtle aspects of reaction mechanisms, such as the interconversion between different isomers. In the gas phase, studies on protonated toluene (toluenium ions) have shown that they can interconvert with ring-expanded isomers like dihydrotropylium ions. core.ac.uk Double-labeling studies have been instrumental in demonstrating the degeneracy of carbon and hydrogen atoms in C7H7+ ions prior to secondary fragmentation. core.ac.uk

Applications of this compound in Studying Rearrangements

| Process Investigated | Technique | Key Finding from Isotopic Labeling | Reference |

|---|---|---|---|

| Gas-phase carbocation rearrangement of toluene | High-Resolution Mass Spectrometry | The initial toluene radical cation does not readily rearrange to a tropylium radical cation. | researchgate.net |

| Degenerate Cope rearrangement of bullvalene | NMR Spectroscopy | Traced the pathway of atomic scrambling during the rearrangement. | chemeurope.com |

| Photorearrangement of semibullvalene | Isotope Scrambling Experiments | Provided insight into the reaction mechanism. | chemeurope.com |

| Interconversion of toluenium and dihydrotropylium ions | Gas-Phase Ion Chemistry | Demonstrated the interconversion between these isomeric ions. | core.ac.uk |

Computational and Theoretical Studies of Methylbenzene D5 Systems

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic structure, molecular properties, and reactivity of chemical systems. For methylbenzene-d5, these computational methods are invaluable for understanding the subtle effects of isotopic substitution on its behavior.

Density Functional Theory (DFT) Studies on this compound and Analogues

Density Functional Theory (DFT) has become a important tool for studying the electronic properties of aromatic compounds, including methylbenzene and its deuterated analogues. researchgate.net DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. researchgate.net These studies reveal that the introduction of methyl groups to a benzene (B151609) ring decreases the energy gap, which can enhance the molecule's conductivity and solubility. researchgate.net

In the context of deuterated compounds, DFT is used to model intermolecular interactions and isotope effects. mdpi.comnih.gov For example, in studies of n-octanol and its deuterated form, DFT calculations with a Polarizable Continuum Model (PCM) help to understand the influence of the solvent reaction field on hydrogen bonding and isotopic effects. mdpi.comnih.gov The stability of molecules arising from hyperconjugative interactions and charge delocalization can be analyzed using Natural Bond Orbital (NBO) analysis, a feature often coupled with DFT calculations. researchgate.net Furthermore, DFT is instrumental in investigating the mechanisms of chemical reactions, such as the pyrolysis of sulfur-containing aromatic compounds like dibenzothiophene, by calculating the energy barriers for various reaction pathways. acs.org

Flow reactor experiments combined with quantum chemical calculations have been used to study the atmospheric oxidation of toluene (B28343) and partially deuterated toluene. copernicus.org These studies have demonstrated that the bicyclic peroxy radicals formed from toluene are unstable and can undergo spontaneous rearrangement, a key step in the formation of highly oxygenated organic molecules (HOMs). copernicus.org

Table 1: Comparison of Calculated Electronic Properties for Benzene and Methylbenzene Derivatives (DFT/B3LYP/6-31G(d,p)) researchgate.net

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzene | -6.73 | -0.98 | 5.75 |

| Toluene | -6.42 | -0.91 | 5.51 |

| 1,4-Dimethylbenzene | -6.19 | -0.85 | 5.34 |

| 1,2,3-Trimethylbenzene | -6.11 | -0.81 | 5.30 |

| 1,3,5-Trimethylbenzene | -6.21 | -0.82 | 5.39 |

| 1,2,3,4-Tetramethylbenzene | -6.01 | -0.76 | 5.25 |

Ab Initio Methods in Deuterated Aromatic Systems

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for the detailed study of deuterated aromatic systems. These methods provide a fundamental understanding of molecular structure and dynamics.

One powerful ab initio technique is the "ab initio multiple cloning" (AIMC) method, which simulates fully quantum dynamics. whiterose.ac.uk This has been applied to study the ultrafast photodissociation of N-H/D bonds in molecules like imidazole (B134444) and pyrazole, including their deuterated forms. whiterose.ac.uk Such simulations show good agreement with experimental results and provide insights into reaction dynamics that are not directly accessible through experiments. whiterose.ac.uk

Ab initio molecular dynamics, particularly the Car-Parrinello molecular dynamics (CPMD) method, is used to investigate the conformational dynamics of molecules like furan (B31954) and its deuterated counterpart. nih.gov These studies have revealed that deuteration can alter the ring dynamics of furan. nih.gov For aromatic molecules, which were once considered rigid and planar, ab initio calculations at both zero and non-zero temperatures have demonstrated significant flexibility. nih.gov

Furthermore, ab initio calculations are employed to determine the electric field gradient tensors at specific nuclei in deuterated aromatic rings, which is important for interpreting 2H-NMR spectra. nih.gov For instance, in deuterated 3-methyl-indole, these calculations have shown that ignoring the smaller perpendicular tensor elements of the electric field gradient can lead to incomplete analysis. nih.gov The geometry of such molecules is often optimized using methods like B3LYP/6-311G**. nih.gov

Theoretical Modeling of Molecular Interactions in Deuterated Solvents

Theoretical modeling is essential for understanding the complex molecular interactions that occur in deuterated solvents. These models help to elucidate how solvents influence molecular properties and reaction outcomes.

One approach involves using an external electric field in static quantum chemistry calculations to simulate the macroscopic reaction field of a solvent. mdpi.com This allows for the separation of the effects of the bulk solvent from specific solute-solvent interactions. mdpi.com This method has been used to model solvent effects in both polar and nonpolar solvents. mdpi.com

Molecular dynamics simulations are a powerful tool for studying solute-solvent interactions explicitly. ualberta.ca These simulations can identify representative hydration clusters, such as a chiral solute surrounded by a specific number of water molecules. ualberta.ca For instance, in the study of furan, ab initio molecular dynamics showed that deuteration affects the ring's dynamics, which has implications for its interactions in a solvent. nih.gov

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be combined with quantum chemical calculations, like DFT, to study systems in solution. mdpi.comnih.gov This approach has been applied to investigate intermolecular hydrogen bonding and isotope effects in deuterated molecules like n-octanol in a solvent environment. mdpi.comnih.gov The choice of solvent can modulate molecular features, as evidenced by differences in calculated atomic charges in the gas phase versus with an implicit solvation model. mdpi.com

Modeling of Solvent Effects in Spectroscopic and Reaction Studies

The solvent environment can significantly impact spectroscopic measurements and the pathways of chemical reactions. Computational modeling provides a framework to understand and predict these effects, particularly for deuterated solvents like this compound.

Computational Analysis of Solvent Reaction Fields in NMR Spectroscopy with this compound

Computational methods are critical for understanding how solvents, including deuterated ones like this compound, influence Nuclear Magnetic Resonance (NMR) spectra. NMR chemical shifts are highly sensitive to the molecular environment. cas.cznih.gov

Theoretical calculations of NMR parameters often employ a combination of explicit and implicit solvent models. cas.cznih.gov A common approach is the cluster-in-a-liquid model, where the solute and its first solvation shell are treated with quantum mechanics, and the bulk solvent is represented by a continuum model. ualberta.ca Density Functional Theory (DFT) calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, are frequently used to compute NMR chemical shifts. frontiersin.orgunn.edu.ng The choice of functional and basis set, such as B3PW91/6-311++G(d,p), can impact the accuracy of the results. unn.edu.ng

Studies have shown that standard dielectric continuum models may not always be sufficient, and including explicit solvent molecules, even if approximated by partial atomic charges, can yield more accurate NMR parameters. cas.cznih.gov For practical purposes, including the first solvation sphere often provides a satisfactory correction to vacuum calculations. cas.cznih.gov The influence of the solvent on chemical shifts can be significant, with noticeable changes observed when moving from a low-polarity solvent to a high-polarity one. unn.edu.ng Anisotropic titration experiments using deuterated aromatic solvents like benzene-d6 (B120219) and toluene-d8 (B116792) can be used to determine the first solvation sphere around a solute molecule. frontiersin.org

Theoretical Examination of Deuterated Solvent Influence on Chemical Reactivity

In the context of deuterated systems, quantum chemical calculations have been used to study the kinetic isotope effect in reactions. For example, hybrid DFT calculations (B3LYP/6-31G(d,p)) have been applied to the reactions of C6H5 with both non-deuterated and fully deuterated toluene to understand the dominant reaction mechanism, whether it is C-H abstraction from the methyl group or ring addition. emory.edu Furthermore, the free radical mechanism of the side-chain alkylation of toluene with methanol (B129727) over basic zeolites has been investigated using quantum chemical calculations in conjunction with isotope tracing experiments involving deuterated toluene. cjcatal.com These studies help to explain the catalytic activity and selectivity observed in such reactions. cjcatal.com

Simulation and Prediction of Isotope Effects in Chemical Systems

Computational chemistry provides powerful tools for simulating and predicting isotope effects, offering deep insights into reaction mechanisms that complement experimental studies. nih.gov For systems involving this compound, theoretical models are employed to calculate both kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs). These simulations are crucial for interpreting experimental data, understanding transition state (TS) structures, and elucidating the energetic landscape of chemical reactions. researchgate.netnih.gov

Methodologies such as Density Functional Theory (DFT) and high-level ab initio composite methods like G4 are frequently used to model reactions involving toluene and its isotopologues. researchgate.netacs.org These approaches allow for the calculation of molecular vibrational frequencies, which are fundamental to determining isotope effects. acs.org Based on the principles of transition state theory, the KIE can be predicted by analyzing the vibrational energy differences between the light (hydrogen-containing) and heavy (deuterium-containing) isotopologues in the reactant ground states and at the transition state. mdpi.comresearchgate.net

Detailed Research Findings

Computational studies have been instrumental in dissecting the complex reaction pathways of methylbenzene. For instance, in the anaerobic metabolism of toluene, the enzyme benzylsuccinate synthase catalyzes the addition of toluene to fumarate. nih.gov Theoretical studies using DFT have predicted that the rate-determining step is the addition of the benzyl (B1604629) radical to fumarate. nih.gov To test this prediction, the deuterium (B1214612) KIEs for the reaction using deuterated toluene were measured and compared with theoretical values. The experimental KIEs on Vmax/Km were found to be 2.9 ± 0.1 at 30 °C and 3.1 ± 0.1 at 4 °C. nih.gov These values, when compared with computationally predicted isotope effects, help to refine the understanding of how the enzyme catalyzes this unusual reaction. nih.gov

Another significant area of research is the atmospheric oxidation of toluene, often initiated by hydrogen abstraction by hydroxyl (OH) radicals. acs.org Computational methods have been used to calculate the barrier heights for hydrogen abstraction from both the methyl group and the phenyl ring. As expected, calculations show that the barrier for abstraction from the methyl group is lower than from the ring, due to the greater stability of the resulting benzyl radical. acs.org The G4 composite method, known for providing accurate barrier heights, has been employed to determine these energy barriers and subsequently calculate reaction rate constants using transition state theory over a wide range of temperatures. acs.org

The synergy between experimental KIE measurements and theoretical calculations is a powerful approach for validating proposed reaction mechanisms. nih.gov For example, in the Friedel-Crafts acylation of xylenes, a combination of experimentally determined deuterium KIEs and computational studies helps to explore the influence of π- and σ-complex intermediates on the observed isotope effects, leading to a more detailed picture of the reaction's kinetic scenarios. rsc.org

Modern computational approaches, including path-integral simulations, can also account for quantum mechanical effects like tunneling, which is particularly important for hydrogen transfer reactions. mdpi.comnih.gov Tunneling can lead to significantly larger KIEs than predicted by semi-classical transition state theory alone. mdpi.com For reactions involving methylbenzene, accurately simulating these effects is crucial for a complete understanding of the reaction dynamics.

Data Tables

The following tables present findings from computational and experimental studies on isotope effects in reactions involving deuterated toluene.

Table 1: Comparison of Experimental and Theoretical Kinetic Isotope Effects (KIEs) for the Benzylsuccinate Synthase Reaction

| Temperature | Experimental D(V/K) | Experimental DV | Theoretical Prediction Basis |

| 30 °C | 2.9 ± 0.1 | 1.7 ± 0.2 | Density Functional Theory (DFT) predicted the rate-determining step to be the addition of the benzyl radical to fumarate. nih.gov |

| 4 °C | 3.1 ± 0.1 | 2.2 ± 0.2 | The lower experimental DV values suggest H-abstraction is kinetically significant but not fully rate-determining. nih.gov |

Data sourced from a study on the enzymatic reaction of deuterated toluene. nih.gov

Table 2: Calculated Barrier Heights for Hydrogen Abstraction from Toluene by Various Radicals

| Radical | Abstraction Site | Barrier Height (kcal/mol) | Computational Method |

| OH | Methyl group | Lower than phenyl ring | G4 Composite Method acs.org |

| H | Methyl group | Lower than phenyl ring | G4 Composite Method acs.org |

| O | Methyl group | Lower than phenyl ring | G4 Composite Method acs.org |

| CH₃ | Methyl group | Lower than phenyl ring | G4 Composite Method acs.org |

| HO₂ | Methyl group | Lower than phenyl ring | G4 Composite Method acs.org |

This table summarizes the general finding that abstraction from the methyl group is energetically favored over abstraction from the aromatic ring. acs.org

Applications of Methylbenzene D5 in Advanced Chemical Synthesis and Materials Science

Stereoselective Deuteration and Reactions in Deuterated Media

The presence of deuterium (B1214612) in Methylbenzene-d5 allows for its use as a deuterium source or as a specialized solvent in reactions where isotopic labeling is crucial for mechanistic studies or for enhancing molecular properties.

Enantioselective Microbial Deuteration Strategies

The selective incorporation of deuterium into molecules can significantly alter their metabolic, chemical, and physical properties. researchgate.net Microbial systems offer a powerful and often highly selective means of achieving deuteration. While direct microbial deuteration of this compound itself is not a common application, the principles of enantioselective microbial deuteration are well-established for various organic compounds, particularly those with prochiral centers.

Microorganisms, such as various yeast strains, can perform reductive deuteration with a high degree of isotopic labeling. rsc.org For instance, a strategy involving α-hydrogen exchange followed by deuterative microbial reduction has been shown to achieve over 95% backbone perdeuteration for key chiral building blocks. rsc.org This approach maintains the high enantioselectivity observed in the corresponding protiated reactions. rsc.org

Economical approaches often utilize inexpensive deuterated carbon sources. For example, the yeast Pichia pastoris strain X-33 has been used to achieve greater than 95% deuteration in the synthesis of specific building blocks using methanol-d4 (B120146) as the carbon source. rsc.org Similarly, Saccharomyces cerevisiae has demonstrated superior performance in the synthesis of deuterated chiral compounds like (2-²H₁)-solketal. rsc.org These strategies highlight the potential for using microbial systems to achieve specific and enantioselective deuteration patterns, which could be conceptually applied to precursors of or compounds derived from aromatic systems like toluene (B28343). The enzymatic machinery of these microorganisms, particularly oxidoreductases, can deliver deuterium with high stereocontrol, a principle that is fundamental to creating chiral deuterated molecules.

Stereospecific Labeling in Complex Organic Molecules

Isotopically labeled compounds are indispensable for a wide range of scientific investigations, from mechanistic studies of chemical and biochemical reactions to their use as internal standards in mass spectrometry. arkat-usa.org The synthesis of complex molecules with precise, stereospecific isotopic labels is a significant challenge in synthetic organic chemistry. This compound and its fully deuterated counterpart, toluene-d8 (B116792), serve as important solvents and building blocks in these synthetic endeavors.

The synthesis of selectively deuterated amines, for example, can be achieved through metal-free methods starting from readily available ynamides. rsc.org In such syntheses, deuterated solvents like toluene-d8 can be employed to maintain a deuterium-rich environment and prevent unwanted H/D exchange. The choice of solvent is critical in maintaining the isotopic integrity of the synthesized molecules.

Furthermore, the synthesis of deuterated sterols, which are crucial for biochemical research, often involves multi-step processes where deuterated reagents and solvents play a key role. arkat-usa.org While many methods rely on deuteride (B1239839) reduction or H-D exchange, the use of deuterated building blocks is a powerful strategy. For instance, the total synthesis of complex deuterated molecules like d14-(1,3-diisopropenylbenzene) can start from d8-toluene, highlighting the role of deuterated aromatics as foundational materials for constructing more complex isotopically labeled structures. azimuth-corp.com

Stereo-array isotope labeling (SAIL) is an advanced technique used in protein NMR to enhance spectral resolution. researchgate.net This method involves the stereospecific and regiospecific labeling of proteins with stable isotopes like deuterium, which simplifies spectra and aids in structure determination. researchgate.net The synthesis of the required SAIL amino acids often involves complex organic chemistry where deuterated solvents and reagents are essential.

Catalyzed Stereoselective Transformations in this compound Solvent Environments

The solvent can play a crucial role in directing the outcome of a chemical reaction, influencing its rate, selectivity, and even the reaction mechanism. In stereoselective catalysis, the use of a deuterated solvent like this compound (often used as toluene-d8 in research) can be significant for both mechanistic investigation and for its potential, albeit subtle, influence on the reaction environment.

Monitoring reactions by ¹H NMR spectroscopy is a common practice in synthetic chemistry to determine reaction progress and product structure. In a study on stereoselective organocatalytic sulfa-Michael reactions, deuterated toluene was used as the solvent to monitor the reaction progress by ¹H NMR. rsc.org

The choice of solvent can significantly impact the yield and selectivity of stereoselective reactions. For instance, in copper-catalyzed cross-coupling reactions of chiral α-CF3-substituted allylboronic acids with α-diazoketones, changing the solvent from dichloromethane (B109758) to toluene resulted in a decrease in both yield and selectivity. diva-portal.org In studies of enantioselective protonation, toluene is often used as a solvent, and its properties can influence the enantioselectivity of the reaction. nih.gov While the primary kinetic isotope effect of the solvent is not always the main focus, the use of deuterated toluene allows for a clean NMR analysis of the reaction mixture without interference from solvent protons.

In visible-light-mediated catalytic asymmetric radical deuteration, a binary solvent mixture of toluene and D₂O was employed. nih.gov The ratio of toluene to D₂O was found to significantly influence both the reaction yield and the level of deuterium incorporation. nih.gov This demonstrates the critical role of the solvent environment in controlling the outcome of deuteration reactions.

Role of this compound in Advanced Materials Research

The incorporation of deuterium into organic materials can lead to significant improvements in their physical and chemical properties. This has led to the use of deuterated compounds, including this compound and its derivatives, in the development of advanced materials such as polymers and organic light-emitting diodes (OLEDs).

Synthesis and Characterization of Deuterated Polymers and Nanomaterials

Deuterated polymers are of great interest for various applications, particularly in neutron scattering experiments where the contrast between deuterated and hydrogenated materials allows for detailed structural analysis. rsc.org this compound, often in the form of toluene-d8, is frequently used as a solvent in the synthesis and characterization of these specialized polymers.

The synthesis of deuterated polystyrene (d-PS) can be achieved through methods like reverse iodine transfer polymerization (RITP). In a typical procedure, deuterated styrene (B11656) monomer is polymerized in toluene. mpg.de Similarly, living anionic polymerization of styrene-d8 (B127050) is another method to produce deuterated polystyrene, where toluene can be used as a solvent. polymersource.ca The resulting deuterated polystyrene is soluble in toluene, which is also used as a solvent for its characterization by techniques like size exclusion chromatography (SEC). polymersource.ca

The synthesis of other deuterated polymers, such as deuterated polylactic acid (PLA), also utilizes toluene in the purification process. For example, deuterated (L,L)- and (D,D)-lactides were synthesized and then recrystallized from dry toluene to remove impurities before polymerization. diva-portal.org Furthermore, the investigation of polymer structures in solution, such as poly(9,9-dioctylfluorene-2,7-diyl) (PF8), has been conducted using toluene-d8 as the solvent for NMR spectroscopy and small-angle neutron scattering (SANS). researchgate.net

The following table summarizes examples of deuterated polymers synthesized or characterized using deuterated toluene:

| Polymer | Synthesis/Characterization Method | Role of Deuterated Toluene | Reference |

| Deuterated Polystyrene (d-PS) | Reverse Iodine Transfer Polymerization (RITP) | Solvent for polymerization | mpg.de |

| Deuterated Polystyrene (d-PS) | Living Anionic Polymerization | Solvent for polymerization and SEC | polymersource.ca |

| Deuterated Polylactic Acid (PLA) | Ring-Opening Polymerization | Solvent for recrystallization of monomer | diva-portal.org |

| Poly(9,9-dioctylfluorene-2,7-diyl) (PF8) | NMR and SANS studies | Solvent for analysis | researchgate.net |

Development of Organic Light-Emitting Diode (OLED) Materials with Deuterated Aromatic Compounds

The performance and longevity of Organic Light-Emitting Diodes (OLEDs) are critical for their application in displays and lighting. Research has shown that replacing hydrogen with deuterium in the organic materials used in OLEDs can significantly enhance their stability and efficiency. rsc.org This is attributed to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which makes the material more resistant to degradation.

The synthesis of deuterated organic compounds for OLEDs is a key area of research. google.com Deuterated aromatic compounds, which can be derived from or are structurally related to this compound, serve as essential building blocks for these advanced materials. The deuteration of compounds can be achieved through various methods, including H-D exchange reactions in the presence of a catalyst. ansto.gov.au

The development of high-performance OLEDs often involves complex device architectures with multiple organic layers, including the emissive layer (EML), hole transport layer (HTL), and electron transport layer (ETL). lgchem.com The materials for these layers can be synthesized using deuterated precursors to improve device lifetime. For example, deuteration of the host material in a phosphorescent OLED has been shown to improve efficiency and stability.

In the synthesis of novel emitters for OLEDs, various solvents are employed, and toluene is a common choice for reaction and purification steps. While the direct use of this compound as a reactant is not always specified, the synthesis of deuterated aromatic and heterocyclic rings is a general strategy to produce more robust OLED materials. google.com The improved properties of deuterated materials make them highly desirable for the next generation of displays and solid-state lighting.

Future Directions and Emerging Research Areas for Methylbenzene D5

Innovations in Synthesis and Cost-Effective Production of Deuterated Compounds

The landscape of deuterated compound synthesis is undergoing significant innovation, driven by the increasing demand in pharmaceuticals, analytical chemistry, and materials science. wiseguyreports.com Historically, the production of deuterated compounds, including methylbenzene-d5, has been hampered by multi-step, expensive processes. google.com However, recent advancements are paving the way for more economical and efficient production methods.

A key area of innovation is the development of novel deuteration techniques. wiseguyreports.com Catalytic isotope exchange, particularly using catalysts like palladium or platinum, facilitates the replacement of hydrogen with deuterium (B1214612) under controlled conditions and is effective for aromatic compounds. resolvemass.ca Hydrogen-deuterium exchange (H/D) reactions are a primary focus, representing a straightforward method for creating deuterated molecules. researchgate.net Researchers are exploring methods like treating organic compounds with heavy water under high-temperature and high-pressure conditions, which is more economical and has wider applications. google.com

The use of deuterium gas (D2) has been a traditional method, but it presents challenges due to its flammability and high cost. rsc.org To address this, alternative deuterium sources and technologies are being explored. rsc.org For instance, D2O is being investigated as an inexpensive deuterium source in conjunction with platinum group metal catalysts on carbon supports. researchgate.net Another novel approach involves the electrolysis of glucose in heavy water (D2O) using a graphene oxide membrane, which offers a cost-effective synthesis route. rsc.org This electrochemical method is considered environmentally friendly as it uses electricity as a clean reagent and operates under mild conditions. rsc.org

Key Innovations in Deuterated Compound Synthesis:

| Method | Description | Advantages |

| Catalytic Isotope Exchange | Employs catalysts like platinum or palladium to swap hydrogen for deuterium. resolvemass.ca | Efficient for aromatic compounds. resolvemass.ca |

| Hydrogen-Deuterium Exchange (H/D) | Direct exchange of hydrogen for deuterium, often using D2O. resolvemass.caresearchgate.net | Straightforward and atom-economical. researchgate.net |

| High-Temperature/Pressure D2O Treatment | Treats organic compounds with heavy water under subcritical or supercritical conditions. google.com | Economical and broadly applicable. google.com |

| Electrochemical Methods | Utilizes electrolysis, for example, of glucose in D2O, to generate deuterium. rsc.org | Cost-effective, environmentally friendly, and operates under mild conditions. rsc.org |

| Deuterated Building Blocks | Incorporates pre-deuterated starting materials into the synthesis. nih.govarkat-usa.org | Efficiently introduces deuterium at specific sites. nih.gov |

Expansion of Applications in Specialized Chemical and Biochemical Research

The unique properties of deuterated compounds like this compound are leading to an expansion of their applications in various specialized research fields. The global market for deuterated reagents is projected to grow, driven by demand in pharmaceuticals, drug discovery, and analytical chemistry. wiseguyreports.com

In pharmaceutical research and development, deuterated compounds are increasingly used to understand the metabolism, efficacy, and safety of drug candidates. wiseguyreports.com The "deuterium switch" strategy, where hydrogen in a drug molecule is replaced by deuterium, can lead to improved pharmacokinetic properties and reduced side effects. datahorizzonresearch.comnih.gov This has spurred the development of deuterated drugs, with some already approved and others in clinical trials. nih.gov The enhanced metabolic stability of deuterated compounds can allow for lower or less frequent dosing. nih.govacs.org

Deuterated compounds are also crucial as metabolic tracers to elucidate drug metabolism and identify potential drug targets. wiseguyreports.com In medicinal chemistry, they are used to modify a drug's absorption, distribution, metabolism, and excretion (ADME) properties. acs.org

Beyond pharmaceuticals, deuterated materials are finding use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and for studying degradation pathways in biodegradable materials. resolvemass.cadatahorizzonresearch.com The enhanced stability of deuterated polymers is valuable in high-performance applications and harsh environmental conditions. resolvemass.ca

Methodological Advancements in Characterization and Analytical Techniques

Advancements in analytical techniques are both a driver for and a beneficiary of the availability of high-purity deuterated compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy remains a primary application, where deuterated solvents are essential for providing a "silent" background, allowing for clear analysis of the target molecule. labinsights.nldatahorizzonresearch.comsimsonpharma.com

The development of high-field NMR spectrometers and cryogenic probes has improved the sensitivity and accuracy of molecular analysis, which in turn necessitates the use of high-quality deuterated solvents. dataintelo.com While traditionally essential for locking and shimming in NMR, modern instruments with gradient shimming capabilities can sometimes bypass the need for deuterated solvents, although they remain crucial for eliminating large solvent signals in proton NMR. acs.org

In mass spectrometry, deuterated compounds serve as vital internal standards for calibration and quantification, leading to improved accuracy. resolvemass.ca Their unique isotopic signatures allow for precise peak identification. resolvemass.ca The use of deuterated standards is critical in fields like drug development, environmental analysis, and biomarker research. resolvemass.ca

Infrared (IR) spectroscopy is another technique where deuterated compounds are useful. The vibrational frequencies of molecules are altered by the substitution of hydrogen with deuterium, which can aid in the characterization of molecular structures, such as the substitution patterns on a benzene (B151609) ring. acs.org

Challenges and Opportunities in High-Purity Deuterated Solvent Research

Despite the growing demand and expanding applications, the field of high-purity deuterated solvent research faces several challenges. The primary obstacle is the high cost of production. datahorizzonresearch.comsynmr.indatahorizzonresearch.com The energy-intensive nature of deuterium enrichment and the complex synthesis processes contribute significantly to their high price compared to non-deuterated counterparts. datahorizzonresearch.comhashnode.dev This cost can be prohibitive for large-scale research or in academic settings with limited budgets. datahorizzonresearch.com

Another significant challenge is the handling and storage of deuterated solvents. datahorizzonresearch.com Many are hygroscopic and can exchange deuterium with hydrogen from atmospheric moisture, which compromises their isotopic purity. datahorizzonresearch.com This necessitates careful handling under inert atmospheres and specialized storage to maintain their quality. labinsights.nldatahorizzonresearch.com

The production of deuterated solvents also raises environmental concerns due to the high energy consumption and associated carbon footprint. datahorizzonresearch.comdatahorizzonresearch.com There is increasing pressure on the chemical industry to develop more sustainable and environmentally friendly production methods. datahorizzonresearch.com

Despite these challenges, there are considerable opportunities for growth and innovation. The increasing investment in research and development in emerging economies presents opportunities for market expansion. datahorizzonresearch.com There is a growing demand for high-purity deuterated solvents driven by advancements in analytical instrumentation. datahorizzonresearch.com The development of eco-friendly deuterium enrichment methods could potentially lower production costs and align with sustainability goals. hashnode.dev Furthermore, collaborations between solvent producers and instrument manufacturers to create application-specific formulations could unlock new research possibilities. hashnode.dev The ongoing development of new deuterated compounds for specialized research applications continues to be a key area of opportunity. datahorizzonresearch.com

Q & A

Q. How can the purity of Methylbenzene-d5 be verified using spectroscopic methods?

Purity verification requires a combination of nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS). For NMR, the absence of proton signals in the aromatic region (6.5–7.5 ppm) confirms deuteration at the aromatic positions, while residual protonated toluene (if present) appears as a singlet at ~2.3 ppm for the methyl group. GC-MS can detect impurities by comparing retention times and mass spectra with standards .

Q. What are the primary applications of this compound in spectroscopic studies?

this compound is widely used as an NMR solvent due to its deuterium content, which reduces proton interference. It also serves as an internal standard in quantitative NMR and mass spectrometry for calibrating chemical shifts or quantifying reaction yields .

Q. What spectroscopic techniques are most effective for quantifying deuterium content in this compound?

Mass spectrometry (MS) with electron ionization (EI) provides precise deuterium quantification through isotopic peak intensity ratios. High-resolution NMR (e.g., ¹H-decoupled ²H NMR) can also measure deuterium incorporation by comparing integrals of residual proton signals against deuterated regions .

Q. How to synthesize this compound and ensure isotopic purity?

Synthesis typically involves catalytic exchange reactions using deuterium oxide (D₂O) and acid catalysts. Post-synthesis purification includes distillation under inert atmospheres to minimize isotopic exchange. Isotopic purity is confirmed via ¹H NMR, where residual proton signals should be <1% .

Q. What are the best practices for storing this compound to prevent isotopic exchange?

Store in sealed, amber glass vials under inert gas (argon or nitrogen) at temperatures below 25°C. Avoid prolonged exposure to moisture or acidic/basic conditions, which can catalyze proton-deuterium exchange .

Advanced Research Questions

Q. How does deuteration affect the reaction kinetics of this compound as a solvent in organometallic catalysis?

Deuteration alters kinetic isotope effects (KIE), slowing reaction rates in hydrogen-transfer steps. For example, in Pd-catalyzed cross-coupling, deuterated solvents may reduce catalytic turnover due to heavier deuterium atoms. Control experiments with protonated toluene are essential to isolate solvent effects .

Q. How to resolve conflicting spectral data when using this compound in multi-step synthesis?

Contradictions in NMR data (e.g., unexpected splitting) may arise from solvent impurities or isotopic scrambling. Use high-purity solvents (≥99.5% deuterated) and validate results with alternative techniques like heteronuclear single quantum coherence (HSQC) spectroscopy. Cross-reference with non-deuterated analogs to identify isotopic artifacts .

Q. What methodological considerations are crucial when using this compound in kinetic studies?

Ensure rigorous degassing to eliminate oxygen, which can react with deuterated solvents. Monitor temperature stability (±0.1°C) to avoid kinetic variability. Use tandem MS/NMR to track deuterium distribution in intermediates and confirm isotopic integrity .

Q. How to design experiments using this compound to study solvent effects in photochemical reactions?

Compare reaction outcomes under identical conditions with protonated and deuterated solvents. Measure fluorescence quenching rates and triplet-state lifetimes via time-resolved spectroscopy. Deuteration may enhance or suppress solvent-solute interactions depending on the reaction’s dependence on C-H vibrational modes .

Q. How to analyze and interpret unexpected isotopic scrambling observed in reactions involving this compound?

Isotopic scrambling often results from acid/base catalysis or radical intermediates. Conduct mechanistic probes: (1) Add radical inhibitors (e.g., TEMPO) to test for radical pathways. (2) Use deuterium-labeled substrates to track scrambling sources. (3) Perform density functional theory (DFT) calculations to model transition states and identify plausible pathways .

Methodological Guidelines

- Data Validation : Cross-validate spectroscopic results with orthogonal techniques (e.g., NMR + MS) to minimize artifacts .

- Experimental Reproducibility : Document solvent batch numbers, storage conditions, and purification steps to ensure consistency .

- Literature Integration : Use tools like SciFinder to review prior applications of this compound in kinetic or mechanistic studies, focusing on gaps such as solvent isotope effects in enantioselective catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。